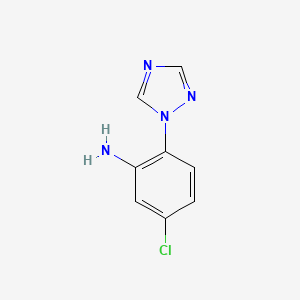

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

描述

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds are fundamental to the development of pharmaceuticals, agrochemicals, and materials science. Within this vast field, nitrogen-containing heterocycles like 1,2,4-triazole (B32235) are particularly prominent due to their diverse chemical reactivity and biological activities. The synthesis of derivatives of 1,2,4-triazole is a continuous area of focus for organic chemists. General synthetic strategies often involve the cyclization of precursors such as thiosemicarbazides or the reaction of hydrazides with various reagents. While specific synthesis details for 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline are not extensively documented in readily available literature, the methodologies for creating similar substituted triazole-aniline structures are well-established. These methods provide a foundational framework for its potential synthesis pathways.

Significance of the 1,2,4-Triazole Moiety in Chemical Biology

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and chemical biology, meaning it is a molecular framework that is frequently found in biologically active compounds. This moiety is known to participate in various non-covalent interactions with biological macromolecules, such as enzymes and receptors, which is crucial for eliciting a biological response.

The 1,2,4-triazole core is a key component in a wide array of approved drugs, exhibiting activities including antifungal, antiviral, anti-inflammatory, and anticancer properties. smolecule.com Its presence in a molecule can enhance metabolic stability and improve pharmacokinetic profiles. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its biological target. This wide spectrum of biological activity underscores the importance of synthesizing and studying new molecules containing the 1,2,4-triazole unit, such as this compound.

Overview of Research Trajectories for the Chemical Compound

While specific and extensive research focused solely on this compound is not widely published, its structural components suggest several potential research trajectories. Given the well-documented biological activities of both aniline (B41778) and 1,2,4-triazole derivatives, a primary area of investigation for this compound would be in the discovery of new therapeutic agents.

Research would likely involve the synthesis of a library of derivatives by modifying the aniline or triazole rings to explore structure-activity relationships (SAR). These new compounds would then be screened for various biological activities, such as antimicrobial, anticancer, or herbicidal effects. Furthermore, this compound can serve as a crucial intermediate in the synthesis of more complex molecules, including fused heterocyclic systems, which are also of great interest in medicinal and materials chemistry. The presence of the chloro and amino groups on the aniline ring provides reactive sites for further chemical transformations, making it a versatile precursor for a range of novel compounds.

Below is a data table summarizing the key chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C8H7ClN4 |

| Molecular Weight | 194.62 g/mol |

| CAS Number | 450399-92-5 |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSKDFBSZMCRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407585 | |

| Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450399-92-5 | |

| Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Derivatization Strategies for 5 Chloro 2 1h 1,2,4 Triazol 1 Yl Aniline

Functionalization of the Aniline (B41778) Moiety

The aniline portion of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline presents a reactive amino group and an activated aromatic ring, providing several avenues for derivatization.

The primary amine of the aniline moiety is readily acylated to form amides or sulfonated to yield sulfonamides. These reactions are fundamental in altering the electronic and steric properties of the molecule, which can significantly influence its biological activity and physical characteristics.

Amidation is typically achieved by reacting the aniline with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. The resulting N-acylated products can exhibit a wide range of functionalities depending on the nature of the acylating agent. For instance, reaction with chloroacetyl chloride would yield 2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide, a reactive intermediate for further elaboration.

Sulfonylation of the aniline nitrogen is accomplished using sulfonyl chlorides in the presence of a base like pyridine. This reaction is crucial for the synthesis of sulfonamide derivatives, a class of compounds known for their diverse pharmacological activities. The general reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide linkage.

| Reagent | Product Class | Potential Functional Groups Introduced |

| Acyl Halides (e.g., Acetyl Chloride) | Amides | Alkyl, Aryl, Heteroaryl |

| Sulfonyl Halides (e.g., Benzenesulfonyl Chloride) | Sulfonamides | Substituted Aryl, Alkyl |

The aniline ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group. The directing influence of the substituents on the ring (the amino, chloro, and triazolyl groups) will determine the position of substitution. The amino group is a strong ortho-, para-director, while the chloro group is an ortho-, para-directing deactivator. The 1,2,4-triazol-1-yl group is generally considered to be a meta-directing deactivating group. The interplay of these electronic effects will govern the regioselectivity of electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.

To control the reactivity and regioselectivity, the amino group is often protected as an amide (e.g., acetanilide) before carrying out the electrophilic substitution. This modification reduces the activating effect of the amino group and provides steric hindrance at the ortho positions, favoring para-substitution. Subsequent hydrolysis of the amide restores the amino group.

| Reaction | Reagents | Expected Product |

| Bromination | Br2, FeBr3 | Bromo-substituted derivative |

| Nitration | HNO3, H2SO4 | Nitro-substituted derivative |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Acyl-substituted derivative |

Reductive amination provides a powerful method for the N-alkylation of the aniline moiety. This reaction involves the condensation of the aniline with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. This strategy allows for the introduction of a wide variety of alkyl and substituted alkyl groups onto the aniline nitrogen, further expanding the chemical diversity of the derivatives.

Functionalization of the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring offers additional sites for modification, although it is generally less reactive towards electrophilic substitution than the aniline ring.

While the 1H-1,2,4-triazole is already N-substituted on the aniline ring, the other nitrogen atoms of the triazole could potentially be alkylated, though this is less common. A more prevalent strategy for introducing substituents onto the triazole ring involves starting from a different triazole precursor. For instance, a 3-substituted or 5-substituted 1,2,4-triazole could be used in the initial synthesis of the aniline derivative.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to introduce aryl or other substituents at a pre-functionalized position on the triazole ring (e.g., a bromo-substituted triazole).

Functionalization of the 1,2,4-triazole ring at the C3 or C5 position with thiol or amine linkers is a common strategy to introduce further diversity. This is typically achieved by constructing the triazole ring from appropriate precursors.

For the introduction of a thiol group, a common method involves the cyclization of a thiosemicarbazide (B42300) derivative. The resulting 1,2,4-triazole-3-thiol can exist in tautomeric equilibrium with the thione form. The thiol group can then be further functionalized, for example, by alkylation to form thioethers.

Similarly, to introduce an amino group at the C3 or C5 position, the cyclization of an aminoguanidine (B1677879) derivative is often employed. The resulting amino-triazole can then be derivatized through reactions such as acylation, sulfonylation, or diazotization followed by substitution.

| Functional Group | Synthetic Precursor | Potential Subsequent Reactions |

| Thiol (-SH) | Thiosemicarbazide | Alkylation, Oxidation |

| Amino (-NH2) | Aminoguanidine | Acylation, Sulfonylation, Diazotization |

Bioisosteric Replacements of the Triazole Moiety

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the physicochemical properties of a lead molecule, potentially enhancing its efficacy, selectivity, or metabolic stability. The 1,2,4-triazole moiety in this compound, while imparting stability and specific binding interactions, can be substituted with other five-membered heterocycles to fine-tune the compound's properties. These replacements are chosen to mimic the steric and electronic characteristics of the original triazole ring.

Common bioisosteres for the 1,2,4-triazole ring include other nitrogen-rich heterocycles that can act as hydrogen bond acceptors and participate in similar molecular interactions. Research into the replacement of 1,2,4-triazoles in various scaffolds has shown that rings such as oxadiazoles, thiadiazoles, and tetrazoles can be viable substitutes. For instance, in the development of casein kinase 2 (CSNK2) inhibitors, various heterocyclic replacements for a 1,2,4-triazole were explored. While in that specific case the 1,2,4-triazole proved to be a privileged bioisostere, the study highlighted that oxadiazole, thiazole, thiadiazole, and tetrazole analogues were synthesized and evaluated, demonstrating the feasibility of these replacements. bohrium.com

The selection of a suitable bioisostere depends on the desired outcome. For example, replacing the triazole with an oxadiazole or a thiadiazole can alter the electronic distribution and hydrogen bonding capacity of the molecule. A tetrazole ring, with its higher nitrogen content, can offer a different profile of interactions and metabolic stability.

Table 1: Potential Bioisosteric Replacements for the 1,2,4-Triazole Moiety

| Original Moiety | Potential Bioisostere | Key Properties Mimicked | Potential Physicochemical Modifications |

|---|---|---|---|

| 1,2,4-Triazole | 1,3,4-Oxadiazole | Steric profile, H-bond acceptors | Altered electronics, potential for improved metabolic stability |

| 1,2,4-Triazole | 1,3,4-Thiadiazole | Steric profile, H-bond acceptors | Modified electronics and lipophilicity |

| 1,2,4-Triazole | Tetrazole | H-bond acceptors, acidic properties | Increased acidity, altered solubility and binding modes |

Multi-component Reactions for Complex Derivations

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the formation of complex molecules from three or more starting materials in a single step. The primary amino group of this compound makes it an ideal component for several well-known MCRs, such as the Ugi and Passerini reactions, enabling the rapid generation of diverse compound libraries.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides. rsc.orgnih.gov In this context, this compound serves as the amine component. The reaction proceeds through the formation of an imine between the aniline and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate to yield the final product. This one-pot synthesis is highly efficient for creating peptide-like structures with significant molecular diversity. researchgate.netsciepub.com

The Passerini three-component reaction is another valuable MCR that involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the classic Passerini reaction does not directly use an amine, variations and related MCRs can incorporate aniline derivatives to generate complex heterocyclic systems.

By varying the other components—the aldehyde/ketone, carboxylic acid, and isocyanide—a vast array of derivatives can be synthesized from the parent aniline. This strategy is particularly useful for generating libraries of compounds for biological screening.

Table 2: Exemplary Multi-component Reactions Involving an Aniline Component

| Reaction Name | Components | Product Type | Potential for Derivatization |

|---|---|---|---|

| Ugi-4CR | Aniline , Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High diversity by varying 3 components |

| Ugi-tetrazole | Aniline , Aldehyde, Isocyanide, Trimethylsilyl azide | Tetrazole derivative | Creates complex heterocyclic systems |

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise modification of a specific position on a molecule, which is crucial for structure-activity relationship studies. For this compound, distinct strategies can be applied to selectively functionalize either the aniline ring or the triazole moiety.

Functionalization of the Aniline Ring:

The substitution pattern of the aniline ring is governed by the directing effects of the existing amino and chloro groups. The amino group is a strong activating, ortho, para-directing group, while the chloro group is a deactivating, yet ortho, para-directing group. stackexchange.comscispace.com This leads to competition for electrophilic substitution at the C4 and C6 positions.

A more precise method for achieving regioselectivity is Directed ortho-metalation (DoM) . wikipedia.org This technique involves protecting the aniline's amino group with a suitable directing metalation group (DMG), such as a pivaloyl (Piv) or tert-butoxycarbonyl (Boc) group. sci-hub.seacs.org The DMG complexes with an organolithium reagent (e.g., n-butyllithium or s-butyllithium), directing the deprotonation specifically to the ortho position (C3). The resulting aryllithium intermediate can then be quenched with a wide range of electrophiles (E+) to introduce new functional groups exclusively at the C3 position. organic-chemistry.org

Functionalization of the Triazole Ring:

The 1,2,4-triazole ring can also be selectively functionalized, most commonly through alkylation. The alkylation of 1,2,4-triazoles can occur at the N1, N2, or N4 positions, and the regioselectivity is influenced by the reaction conditions, including the base, solvent, and alkylating agent used. semanticscholar.orgnih.gov For 1-substituted 1,2,4-triazoles, alkylation typically occurs at the N2 or N4 positions. Theoretical calculations have shown that alkylation at N4 can be sterically hindered, often favoring N1 or N2 isomers. nih.gov Microwave-assisted synthesis using ionic liquids has been developed as a regioselective protocol for the N1-alkylation of 1,2,4-triazole. researchgate.net Furthermore, direct C-H halogenation of triazole rings has also been achieved, providing another route for functionalization. rsc.org

Table 3: Summary of Regioselective Functionalization Strategies

| Molecular Region | Technique | Target Position(s) | Reagents/Conditions | Resulting Functionalization |

|---|---|---|---|---|

| Aniline Ring | Electrophilic Aromatic Substitution | C4, C6 | E.g., Br₂, H₂SO₄ | Halogenation, Nitration, etc. |

| Aniline Ring | Directed ortho-metalation (DoM) | C3 | 1. Protection (e.g., PivCl) 2. s-BuLi 3. Electrophile (E+) | Alkylation, Silylation, Carboxylation, etc. |

| Triazole Ring | N-Alkylation | N2, N4 | Alkyl halide, Base (e.g., K₂CO₃), Solvent | Introduction of alkyl groups |

Biological Activities and Mechanisms of Action of 5 Chloro 2 1h 1,2,4 Triazol 1 Yl Aniline and Analogues

Antimicrobial Activity Investigations

Analogues of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. These findings have spurred further research into the specific mechanisms underpinning their antimicrobial effects.

Derivatives of 1,2,4-triazole (B32235) have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives have shown significant activity. Specifically, azomethine derivatives were found to be highly active against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov A derivative with a chloro-substituent on the phenyl ring demonstrated broad potency against all tested microorganisms with MICs of 16 µg/mL. nih.gov

Another study focusing on 4-amino-5-aryl-4H-1,2,4-triazole derivatives identified compounds with a 4-chloro substituent as having good antibacterial activity. nih.gov Furthermore, 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed high activity against E. coli, with inhibition zones ranging from 8–12 mm. nih.gov

| Compound Class | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | Pseudomonas aeruginosa | 16 | - |

| Chloro-substituted phenyl 1,2,4-triazole-3-thione | All tested microorganisms | 16 | - |

| 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole | Various bacteria | Good activity | - |

| 4-Benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Escherichia coli | - | 8-12 |

The 1,2,4-triazole core is a well-established pharmacophore in many commercial antifungal drugs. nih.gov Analogues incorporating this scaffold have shown significant potential. For example, a hybrid compound, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, displayed potent antifungal activity against Candida albicans with a MIC value of 0.39 μg/mL. ekb.eg Another series of [5-(substituted phenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-ones, particularly those with 4-Cl substituents, demonstrated good to excellent antifungal efficacy. ekb.eg

Furthermore, certain 1,2,4-triazole derivatives have shown superior outcomes, with MICs ranging from less than 0.063 to 1 μg/mL against Candida species. ekb.eg The antifungal activity of some triazole derivatives has been found to be much better than their antibacterial activity, with MIC values in the range of 0.02–1.88 mM against various fungal strains. bg.ac.rs

| Compound/Analogue Class | Fungal Strain | MIC |

| 5-(Benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 0.39 µg/mL |

| 4-Chloro derivative of 1,2,4-triazole | Candida species | <0.063 to 1 µg/mL |

| [5-(4-chlorophenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-ones | Fungal strains | Good to excellent efficacy |

| 1H-1,2,4-triazolyl derivatives | Various fungi | 0.02–1.88 mM |

Analogues containing the 1,2,4-triazole ring have demonstrated promising activity against Mycobacterium tuberculosis. A series of quinoline (B57606)–1,2,3-triazole–aniline (B41778) hybrids were synthesized, with one compound displaying moderate activity against the H37Rv strain of M. tuberculosis with a MIC90 of 88μM. nih.gov In a separate study, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol emerged as a potent anti-TB agent, exhibiting MICs of 5.5 µg/mL against the H37Rv strain and 11 µg/mL against multi-drug-resistant (MDR) strains. mdpi.com

Additionally, research on 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives identified compounds with significant antitubercular effects. A derivative with a 4-chlorophenyl substituent showed the highest activity with a MIC of 12.5 μg/mL against M. tuberculosis. nih.gov Another analogue with a 3-chlorophenyl substituent exhibited a MIC of 62.5 µg/mL. nih.gov

| Compound/Analogue Class | M. tuberculosis Strain | MIC |

| Quinoline–1,2,3-triazole–aniline hybrid (11h) | H37Rv | 88 µM (MIC90) |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 µg/mL |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR strains | 11 µg/mL |

| 2-(N-(4-chlorophenyl)-1,2,3-triazol-4-yl) 6-chloroquinoline | MTB | 12.5 µg/mL |

| 2-(N-(3-chlorophenyl)-1,2,3-triazol-4-yl) quinoline | MTB | 62.5 µg/mL |

A primary mechanism of action for many antibacterial triazole analogues is the inhibition of DNA gyrase. This essential bacterial enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription. By targeting DNA gyrase, these compounds can effectively halt bacterial DNA synthesis, leading to cell death. nih.gov

For instance, a quinazoline (B50416) derivative, N-(6-chloro-4-phenylquinazolin-2-yl)guanidine, was found to strongly inhibit E. coli DNA gyrase with an IC50 of approximately 7 μM. nih.gov This compound acts as a bacterial DNA gyrase poison by stabilizing the enzyme-DNA cleavage complex, which results in DNA breaks. nih.gov The inhibition of the ATPase activity of the GyrB subunit of DNA gyrase is another mechanism employed by some antimicrobial agents. nih.gov This enzyme is an attractive target as it is essential in all bacteria but absent from higher eukaryotes. nih.gov

Anticancer Activity Studies

In addition to their antimicrobial properties, various analogues of this compound have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against several human cancer cell lines.

A number of studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. For example, four Schiff base derivatives of 3-amino-1H-1,2,4-triazole were tested against human liver (HEPG2), colorectal (HCT-116), and breast (MCF-7) cancer cell lines. ekb.eg The compound TB-Cl, a p-chlorobenzaldehyde derivative, showed significant cytotoxic activity. ekb.eg

Another study on novel imidazo[2,1-c] ekb.egnih.govnih.govtriazole derivatives found that 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c] ekb.egnih.govnih.govtriazol-3(5H)-ylidene)benzamide was highly active, inhibiting the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values in the range of 2.38–3.77 μM. nih.gov Furthermore, novel indole (B1671886)–1,2,4-triazole-based acetamides have also been synthesized and evaluated, with a 3,4-dichloro substituted compound showing excellent cytotoxicity against the Hep-G2 liver cancer cell line. nih.gov

| Compound/Analogue Class | Cancer Cell Line | Activity (IC50) |

| TB-Cl (p-chlorobenzaldehyde Schiff base of 3-amino-1H-1,2,4-triazole) | HEPG2, HCT-116, MCF-7 | Effective anticancer activity |

| 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)...)benzamide | SISO (Cervical) | 2.38–3.77 μM |

| 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)...)benzamide | RT-112 (Bladder) | 2.38–3.77 μM |

| 3,4-dichloro substituted indole–1,2,4-triazole acetamide | Hep-G2 (Liver) | Excellent cytotoxicity |

Induction of Apoptosis in Cancer Cells

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. While direct studies on this compound are limited, research on analogous structures suggests a potential role in this process. For instance, a structurally related compound, WY-135, which contains a 5-chloro-pyrimidine moiety linked to a triazole, has been shown to induce cell cycle arrest at the G1 phase, subsequently leading to apoptosis in anaplastic lymphoma kinase (ALK)-positive cancer cell lines. This suggests that the core structure, including the chloro and triazole groups, may contribute to pro-apoptotic activity. The 1,2,4-triazole ring itself is a versatile scaffold known to interact with various biological targets, and its derivatives have been designed as antiproliferative agents. smolecule.com

Targeting Specific Pathways in Cancer Biology

The anticancer activity of triazole derivatives often involves the targeting of specific signaling pathways crucial for cancer cell proliferation and survival. The aforementioned analogue, WY-135, demonstrates this by inhibiting the ALK signaling pathway. It significantly suppresses the expression of ALK and its downstream proteins, leading to the observed anticancer effects. This highlights the potential for this compound to be investigated as an inhibitor of specific kinases or other enzymes involved in cancer progression. The design of S-substituted 1H-5-mercapto-1,2,4-triazole derivatives as antiproliferative agents in colorectal cancer further underscores the potential of this chemical class to target key enzymes in oncogenic pathways. smolecule.com

Anti-inflammatory Properties

Derivatives of 1,2,4-triazole have been widely investigated for their anti-inflammatory properties. These compounds are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. While specific data for this compound is not available, numerous studies on other 1,2,4-triazole derivatives have demonstrated significant in vivo anti-inflammatory activity, in some cases comparable to standard drugs like diclofenac (B195802) sodium. nih.gov The mechanism often involves the inhibition of inflammatory mediators, and the triazole nucleus is considered a key pharmacophore in this activity.

Antiviral Applications (e.g., Anti-HIV, Anti-Coronavirus)

The 1,2,4-triazole ring is a component of several established antiviral drugs and a scaffold for the development of new antiviral agents. labsolu.ca Triazole derivatives have shown activity against a range of viruses, including HIV and coronaviruses. labsolu.ca For instance, certain 3,4-disubstituted triazole-5-thiones have exhibited high activity against HIV-1. labsolu.ca The broad-spectrum antiviral potential of triazoles is attributed to their ability to mimic biological molecules and interact with viral enzymes. Given this precedent, this compound could be a candidate for investigation in antiviral drug discovery programs.

Neuroprotective Potential

Recent research has begun to explore the neuroprotective potential of 1,2,4-triazole derivatives. These compounds are being investigated for their ability to mitigate neuronal damage in conditions like Parkinson's disease. nih.gov The proposed mechanisms include the inhibition of α-synuclein aggregation, a key pathological hallmark of Parkinson's. nih.gov For example, a 5-(4-pyridinyl)-1,2,4-triazole derivative was found to reduce α-synuclein expression and ameliorate motor deficits in an animal model of the disease. nih.gov This suggests that the 1,2,4-triazole scaffold could be a valuable starting point for the development of novel neuroprotective agents.

Interactions with Biological Targets

Enzyme Inhibition (e.g., Cyclooxygenase Enzymes, Caspases, Acetylcholinesterase)

The biological activities of 1,2,4-triazole derivatives are often mediated through the inhibition of specific enzymes. As mentioned, their anti-inflammatory effects are frequently linked to the inhibition of cyclooxygenase (COX) enzymes. In the context of cancer, the induction of apoptosis by the analogue WY-135 is a result of inhibiting the anaplastic lymphoma kinase (ALK). Furthermore, various 1,2,4-triazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibitory activity of these compounds highlights the versatility of the triazole ring in interacting with the active sites of diverse enzymes.

Receptor Binding and Modulation (e.g., PXR)

The pregnane (B1235032) X receptor (PXR), a nuclear receptor highly expressed in the liver and intestines, plays a pivotal role in regulating the metabolism of xenobiotics, including many drugs. nih.gov PXR activation can lead to adverse drug-drug interactions and reduced drug efficacy. nih.govnih.gov Consequently, the identification of PXR inhibitors or antagonists is a significant area of therapeutic research. nih.govacs.org

While direct studies on the PXR binding profile of this compound are not extensively documented in publicly available literature, research on analogous triazole-containing structures provides critical insights into potential mechanisms. A series of 1H-1,2,3-triazole-4-carboxamides has been structurally optimized, leading to the discovery of potent and selective PXR inverse agonists and antagonists. nih.govacs.org For instance, compound 85 from a studied series was identified as a highly potent dual inverse agonist/antagonist of PXR with low nanomolar IC₅₀ values. nih.gov A close analogue, compound 89, was found to be a selective and pure PXR antagonist, also with low nanomolar efficacy. nih.gov

These findings are significant as they establish the 1,2,3-triazole scaffold as a viable pharmacophore for PXR modulation. nih.gov High-throughput screening of over 130,000 compounds identified the 1,4,5-substituted 1,2,3-triazole structure as a potent and specific antagonist of PXR. nih.gov The most potent compound from this screening, SJ000076745-1, demonstrated a cell-based hPXR antagonist IC₅₀ value of 377 ± 16 nM and an hPXR binding inhibitory IC₅₀ value of 563 ± 40 nM. nih.gov The mechanism of these antagonists involves interacting with the AF-2 helix within the PXR ligand-binding domain and recruiting co-repressors to suppress PXR activity.

Given that this compound shares a core triazole and substituted phenyl structure, it is plausible that it or its analogues could interact with PXR. The specific substitution pattern on the aniline and triazole rings would be critical in determining the nature of this interaction, whether as an agonist, antagonist, or inverse agonist.

Table 1: PXR Antagonistic Activity of Representative Triazole Analogues

| Compound | Chemical Class | Activity Type | IC₅₀ (nM) | Assay Type |

|---|---|---|---|---|

| Compound 85 | 1H-1,2,3-triazole-4-carboxamide | Inverse Agonist / Antagonist | Low nanomolar | Cell-based & Binding |

| Compound 89 | 1H-1,2,3-triazole-4-carboxamide | Pure Antagonist | Low nanomolar | Cell-based & Binding |

| SJ000076745-1 (SPA70) | 1,4,5-substituted 1,2,3-triazole | Antagonist | 377 ± 16 | Cell-based Reporter Assay |

| SJ000076745-1 (SPA70) | 1,4,5-substituted 1,2,3-triazole | Antagonist | 563 ± 40 | Receptor Binding Assay |

Influence on Drug Metabolism (e.g., Cytochrome P450 Enzymes)

The azole class of compounds, which includes 1,2,4-triazole derivatives, is well-known for its significant interactions with the cytochrome P450 (CYP) enzyme system. oup.comoup.com These enzymes are central to the phase I metabolism of a vast number of drugs. biomolther.orgnih.gov Inhibition of CYP enzymes, particularly CYP3A4, is a primary mechanism behind many clinically relevant drug-drug interactions. biomolther.orgnih.gov

Azole antifungals function by inhibiting the fungal CYP enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis. beilstein-journals.orgamazonaws.com This mechanism of action, however, also leads to the inhibition of human CYP isoenzymes due to structural similarities. nih.gov All azole antifungals inhibit the CYP3A4 isoenzyme, which is responsible for metabolizing approximately 50% of all clinical drugs. nih.govoup.com The inhibitory potential varies among different azoles; for example, itraconazole (B105839) is a more potent inhibitor of CYP3A4 than fluconazole (B54011) or voriconazole. oup.comoup.com

The interaction typically involves the nitrogen atom (N4) of the triazole ring binding to the heme iron atom within the active site of the CYP enzyme, leading to competitive inhibition. nih.gov Studies comparing various azoles have demonstrated a wide range of inhibitory potencies. For CYP3A4, the inhibition constants (Kᵢ) for ketoconazole, voriconazole, and fluconazole were found to be 3.6 nM, 3.2 µM, and 16.1 µM, respectively. nih.gov While 1,2,4-triazole-containing compounds showed more varied binding interactions compared to imidazoles, their potential to inhibit CYP enzymes remains a defining characteristic of the class. nih.gov

Table 2: Inhibitory Constants (Kᵢ) of Azole Drugs against Human CYP3A4.1

| Compound | Azole Type | Inhibition Constant (Kᵢ) |

|---|---|---|

| Ketoconazole | Imidazole | 3.6 nM |

| Voriconazole | Triazole | 3.2 µM |

| Fluconazole | Triazole | 16.1 µM |

Structure-Activity Relationships (SAR) for Biological Efficacy

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies, particularly in the context of antifungal agents, have provided valuable insights into the features that govern efficacy. nih.gov

For antifungal activity, SAR studies reveal that the substituents attached to the phenyl ring play a critical role. The presence of halogen atoms, such as chlorine or fluorine, often enhances antifungal potency. nih.gov For example, in a series of miconazole (B906) analogues, compounds with a 3,4-dichlorobenzyl group (compound 18b) or a 2,4-difluorobenzyl group (compound 18c) showed high activity. nih.gov This suggests that the chloro-substituent at the 5-position of the aniline ring in this compound is likely a key contributor to its potential biological activity.

In another study of novel triazole derivatives, a 7-chloro substituted analogue (compound 6m) displayed the most remarkable in vitro activity against a range of fungal strains, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/ml against Aspergillus fumigatus. amazonaws.com This further underscores the importance of halogenation. The position of the substituent is also crucial; compounds with groups at the 7-position of a 1,2,3-benzotriazin-4-one core exhibited more potent and broader-spectrum antifungal activities than those substituted at other positions. amazonaws.com

Table 3: SAR Insights from Antifungal Triazole Analogues

| Compound Series / Analogue | Key Structural Feature | Impact on Biological Activity |

|---|---|---|

| Miconazole Analogues (e.g., 18b) | 3,4-Dichlorobenzyl substituent | High antifungal activity (MIC = 0.5 µg/mL). nih.gov |

| 1,2,3-Benzotriazin-4-one derivatives (e.g., 6m) | 7-Chloro substitution | Potent, broad-spectrum antifungal activity (MIC = 0.25 µg/mL vs. A. fumigatus). amazonaws.com |

| Itraconazole Analogues (e.g., 30, 34) | Meta-phenol or meta-acetyl on phenyl ring | Increased potency as Hedgehog pathway inhibitors. nih.gov |

| Quinoline-containing triazoles | Methoxy and chloro substituents | Enhanced activity against A. fumigatus and C. albicans. nih.gov |

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in understanding the potential biological activity of compounds by modeling their interaction at the active site of a protein.

Molecular docking simulations are employed to predict how 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline and its analogs might bind to the active sites of various enzymes and receptors. pnrjournal.com Studies on structurally similar 2-(3-R-1H-1,2,4-triazol-5-yl)anilines have been conducted to explore their potential as inhibitors of key enzymes in cancer pathways, such as Epidermal Growth Factor Receptor (EGFR) and RET (rearranged during transfection) tyrosine kinases. In these simulations, the aniline-triazole scaffold is positioned within the enzyme's binding pocket to identify the most stable binding mode, which is quantified by a binding energy score.

For related 1,2,4-triazole (B32235) derivatives, docking studies have also been performed against various bacterial proteins to explore potential antimicrobial mechanisms. ijper.org These investigations help in rationalizing the compound's plausible mechanism of action by visualizing its interaction with specific biological targets. researchgate.net The primary interactions predicted by these studies often include hydrogen bonds, hydrophobic interactions, and π-stacking, which collectively determine the binding affinity and specificity of the ligand for its target.

Ligand-protein interaction profiling provides a detailed map of the specific non-covalent interactions between a ligand and the amino acid residues of a target protein. For compounds structurally related to this compound, these profiles are essential for understanding the structural basis of their biological activity.

Visualization of docking results for a similar compound, 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline, showed that the aniline (B41778) and indole (B1671886) fragments are key to forming stable hydrogen bonds and π-stacking interactions within the active sites of EGFR and RET kinases. In other studies involving triazole-based ligands targeting the SARS-CoV-2 main protease, specific amino acid residues like Thr25, Thr26, His41, Cys44, Met49, Asn142, and Gln189 were identified as being crucial for the interaction. nih.gov These detailed interaction profiles are critical for structure-based drug design, allowing for modifications to the ligand's structure to enhance binding affinity and selectivity.

Table 1: Examples of Predicted Ligand-Protein Interactions for Triazole-Aniline Scaffolds

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Triazole Nitrogen atoms, Aniline -NH2 group | Serine, Threonine, Aspartate, Glutamate |

| π-π Stacking | Aniline ring, Triazole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic (Alkyl-π) | Chloro-substituted phenyl ring | Leucine, Isoleucine, Valine, Alanine, Methionine |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT studies on 1,2,4-triazole derivatives are performed to calculate various electronic parameters and chemical reactivity descriptors. researchgate.netsemanticscholar.org These calculations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular reactivity. Furthermore, DFT is used to compute global reactivity descriptors such as global hardness (η), softness (δ), electronegativity (χ), and electrophilicity. semanticscholar.org For amino-1,2,4-triazole compounds, DFT has been used to identify the most suitable sites for forming coordination bonds with metal ions, with the N4 atom of the triazole ring often being identified as the primary site. sapub.org These theoretical findings provide a fundamental understanding of the molecule's electronic properties, which underpins its interactions with biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 1,2,4-triazole, QSAR models are developed to predict their therapeutic potential based on various calculated physicochemical and structural descriptors. chalcogen.ro

These models correlate biological activity (e.g., antimicrobial efficacy) with parameters such as quantum chemical descriptors, topological indices, and steric and hydrophobic properties. chalcogen.roegranth.ac.in For instance, a QSAR study on nalidixic acid-based 1,2,4-triazole derivatives indicated that lipophilic and steric parameters were crucial prerequisites for their antimicrobial activity. egranth.ac.in By developing a robust QSAR model for a class of compounds including this compound, the activity of new, unsynthesized analogs can be predicted, thereby streamlining the drug discovery process. chalcogen.ro

In Silico Analysis of Pharmacokinetic Properties

In silico methods are widely used in the early phases of drug discovery to predict the pharmacokinetic profile of a compound, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME).

ADME properties of this compound and related compounds are predicted using various computational models. These predictions are based on the molecule's structure and physicochemical properties. Key aspects of ADME prediction include evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five. mdpi.comnih.gov

Studies on aniline derivatives containing a triazole ring have shown that these compounds generally satisfy the rules for drug-likeness formulated by Lipinski, Ghose, and Veber. mdpi.com In silico analysis of their ADME profile often shows favorable parameters related to absorption. mdpi.com For example, predictions for some organic triazole-based ligands indicate a high absorbance rate (>80%) in the human intestine. nih.gov Other important predicted parameters include topological polar surface area (TPSA) and oral bioavailability. pnrjournal.comjetir.org These computational screenings help identify potential liabilities in a molecule's pharmacokinetic profile before it advances to more resource-intensive experimental testing. nih.govjetir.org

Table 2: Predicted Physicochemical and ADME Properties for a Typical Aniline-Triazole Scaffold

| Property / Rule | Predicted Value / Status | Significance |

|---|---|---|

| Molecular Weight (MW) | < 500 g/mol | Adheres to Lipinski's Rule for oral bioavailability |

| LogP (Lipophilicity) | < 5 | Adheres to Lipinski's Rule for permeability |

| Hydrogen Bond Donors | ≤ 5 | Adheres to Lipinski's Rule for permeability |

| Hydrogen Bond Acceptors | ≤ 10 | Adheres to Lipinski's Rule for permeability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts good cell membrane permeability |

| Human Intestinal Absorption (HIA) | High (>80%) | Indicates good potential for oral absorption |

Drug-likeness Assessment

The evaluation of a compound's drug-likeness is a critical step in the early stages of drug development. It involves assessing physicochemical properties to predict if a molecule is likely to have favorable pharmacokinetic and pharmacodynamic profiles. For derivatives of 1,2,4-triazole, including aniline derivatives, these assessments are common. nih.gov

Several established rule-based filters are employed to predict the oral bioavailability of a compound. Notably, many 1,2,4-triazole derivatives have been shown to comply with Lipinski's rule of five, as well as rules proposed by Ghose and Veber, suggesting good potential for oral administration. nih.govresearchgate.net The triazole ring itself is a key structural feature in numerous approved drugs, highlighting its importance in medicinal chemistry. nih.govzsmu.edu.ua In silico analyses of the ADME (absorption, distribution, metabolism, and excretion) profile for various triazole derivatives have indicated favorable absorption parameters. nih.gov

For a comprehensive drug-likeness assessment, various parameters are calculated. The following table outlines key descriptors for a related compound, 4-(1,2,4-triazol-1-yl)aniline, which can provide insights into the expected properties of this compound.

Table 1: Predicted Physicochemical Properties and Drug-likeness Parameters

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C8H7ClN4 | The elemental composition of the molecule. uni.lu |

| Molecular Weight | 194.62 g/mol | The mass of one mole of the compound. |

| XlogP (predicted) | 1.6 | A measure of lipophilicity. uni.lu |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 4 | The number of nitrogen or oxygen atoms. |

| Rotatable Bonds | 1 | The number of bonds that can rotate freely. |

Solubility Predictions

Water solubility is a crucial determinant of a drug's bioavailability. mdpi.com For aniline derivatives containing a 1,2,3-triazole system, the predicted solubility parameter, LogS (ESOL), has been used to classify them. Compounds with LogS values between -4 and -2 are considered highly soluble. mdpi.com For a series of tested 1,2,3-triazole derivatives of aniline, the predicted LogS values ranged from -3.80 to -2.20, categorizing them as water-soluble. mdpi.com The presence of nitrogen-containing groups, such as the triazole ring, can enhance water solubility. mdpi.com

Table 2: Predicted Solubility Parameters

| Parameter | Predicted Value | Solubility Classification |

|---|

| LogS (ESOL) | -3.80 to -2.20* | Water-soluble mdpi.com |

Note: This range is for related 1,2,3-triazole aniline derivatives, providing an expected range for the target compound. mdpi.com

Conformation and Tautomerism Studies

The study of conformation and tautomerism is essential for understanding the three-dimensional structure and potential isomeric forms of a molecule, which can influence its biological activity.

In a related compound, 4-(1,2,4-triazol-1-yl)aniline, crystallographic studies have shown that the triazole ring is inclined at a dihedral angle of 34.57 (7)° with respect to the phenyl ring. researchgate.netnih.gov This provides insight into the likely spatial arrangement of the two ring systems in this compound.

The 1,2,4-triazole ring system can exist in different tautomeric forms. ijsr.netrrjournals.com For the unsubstituted 1,2,4-triazole, two primary tautomers are possible: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.netrrjournals.com Theoretical and experimental studies have indicated that the 1H tautomer is generally more stable. rrjournals.com When substituents are present, as in chloro-1,2,4-triazoles, multiple tautomeric forms can exist, and their relative stability is determined by the position of the substituent. ijsr.netrrjournals.com For chloro-1,2,4-triazoles, the stability order has been reported as 3-chloro-1H > 5-chloro-1H > 3-chloro-4H. ijsr.netrrjournals.com These studies are crucial for predicting the predominant isomeric form of this compound under physiological conditions.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(1,2,4-triazol-1-yl)aniline |

| 1H-1,2,4-triazole |

| 4H-1,2,4-triazole |

| 3-chloro-1H-1,2,4-triazole |

| 5-chloro-1H-1,2,4-triazole |

Future Research Directions and Applications

Development of Novel Therapeutic Agents

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide spectrum of pharmacological activities. nih.govnih.gov This extensive history of therapeutic success suggests that derivatives of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline could be promising candidates for new drug discovery programs.

Future research is likely to focus on synthesizing and evaluating novel derivatives for various therapeutic applications:

Antifungal Agents: The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs, such as fluconazole (B54011) and itraconazole (B105839), which function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov Research into new triazole derivatives continues to yield compounds with potent activity against a range of fungal pathogens, including resistant strains. ekb.egresearchgate.net Investigations into derivatives of this compound could lead to the discovery of new antifungal agents with improved efficacy and a broader spectrum of activity.

Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer properties. nih.gov The aniline (B41778) portion of the molecule also serves as a common starting point in the development of kinase inhibitors, which are a major class of cancer therapeutics. google.com The combination of these two moieties in one molecule makes it a promising scaffold for developing novel agents targeting various cancer-related pathways.

Antibacterial and Antiviral Agents: The triazole ring system is also associated with antibacterial and antiviral activities. nih.gov Further modification of the this compound structure could yield compounds that inhibit bacterial or viral replication, addressing the ongoing need for new antimicrobial therapies.

| Therapeutic Area | Known Activity of Core Structure | Potential Research Focus |

|---|---|---|

| Antifungal | Inhibition of fungal CYP51 enzyme by 1,2,4-triazole ring. nih.govnih.gov | Development of agents against resistant Candida species and other pathogenic fungi. ekb.eg |

| Anticancer | Antiproliferative effects of triazole derivatives and use of anilines in kinase inhibitors. nih.govgoogle.com | Synthesis of derivatives targeting specific kinases or cancer cell signaling pathways. |

| Antibacterial | General antimicrobial properties of 1,2,4-triazole compounds. bg.ac.rs | Exploration of activity against multidrug-resistant bacterial strains. |

| Antiviral | Ribavirin, a 1,2,4-triazole nucleoside, is a broad-spectrum antiviral drug. nih.gov | Design of novel antiviral compounds based on the triazole-aniline scaffold. |

Agrochemical Applications (e.g., Fungicides, Herbicides)

In addition to its pharmaceutical potential, the 1,2,4-triazole moiety is a key component in a multitude of agrochemicals, particularly fungicides. nih.gov Triazole fungicides are widely used in agriculture to protect a variety of crops from fungal diseases due to their high efficiency and systemic properties. nih.gov

The future application of this compound in agriculture is a promising area of research:

Fungicides: The primary mode of action for most triazole fungicides is the inhibition of sterol biosynthesis in fungi, which is crucial for their cell membrane integrity. nih.gov Given this established mechanism, this compound serves as an excellent starting point for the development of new, potent fungicides. Research efforts could focus on creating derivatives with improved activity against major plant pathogens like Sclerotinia sclerotiorum, Phytophthora infestans, and Rhizoctonia solani. nih.govmdpi.com

Herbicides: Certain triazole compounds have also been developed as herbicides. The structural features of this compound could be modified to target specific biochemical pathways in weeds, leading to the creation of selective and effective herbicides. Patents for agrochemical compositions often include a wide range of triazole derivatives, indicating the continuous innovation in this field. googleapis.comgoogleapis.com

| Agrochemical Type | Basis for Potential | Example Target Pests/Weeds |

|---|---|---|

| Fungicides | 1,2,4-triazole is a core structure in many commercial fungicides. nih.govnih.gov | Botrytis cinerea, Physalospora piricola, Phytophthora capsici. nih.govmdpi.com |

| Herbicides | Some triazole derivatives exhibit herbicidal activity. justia.com | Broadleaf weeds, grasses. |

Applications as Building Blocks for Complex Molecules

Beyond its direct application as a bioactive agent, this compound is a valuable chemical intermediate, or building block, for the synthesis of more complex molecules. synhet.com The presence of a reactive aniline group and the stable triazole ring allows for a variety of chemical transformations, making it a versatile tool for organic chemists.

Future research will likely utilize this compound in the following ways:

Medicinal Chemistry: The primary amine group of the aniline moiety can be readily functionalized to create a diverse library of compounds for high-throughput screening in drug discovery programs. It can be used to form amides, sulfonamides, and other functional groups, enabling the exploration of structure-activity relationships. nih.gov

Materials Science: Triazine-based compounds, which are structurally related to triazoles, have applications in materials science. researchgate.net The unique electronic properties and hydrogen-bonding capabilities of the triazole ring in this compound could be exploited in the design of new organic materials, such as polymers or dyes.

Combinatorial Chemistry: As a readily available intermediate, this compound is an ideal candidate for use in combinatorial chemistry to rapidly generate large numbers of structurally diverse molecules for biological evaluation.

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 5-chloro-2-nitroaniline derivatives and 1H-1,2,4-triazole under basic conditions. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst use) is critical. For example, using DMF as a solvent at 80–100°C with K₂CO₃ as a base enhances substitution efficiency .

- Validation : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography with ethyl acetate/hexane gradients .

Q. How is the compound characterized structurally?

- Methodology :

- NMR : and NMR confirm the presence of the triazole ring (δ ~8.5–9.0 ppm for triazole protons) and the aniline NH₂ group (δ ~5.5 ppm). Chlorine substituents influence chemical shifts in aromatic regions .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, confirming regioselectivity (e.g., triazole substitution at the 2-position) and planarity of the aromatic system .

Q. What are the solubility and stability considerations for this compound?

- Methodology :

- Solubility : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers at varying pH. The compound is sparingly soluble in water but dissolves in DMSO, making it suitable for biological assays .

- Stability : Store under inert atmosphere at –20°C to prevent oxidation of the aniline group. Degradation products (e.g., nitro derivatives) can be monitored via LC-MS .

Advanced Research Questions

Q. How does the chloro-triazole-aniline scaffold influence regioselectivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura coupling : The chlorine substituent acts as a directing group, enabling selective coupling at the 5-position. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/H₂O at 80°C .

- Contradictions : Competing coordination of the triazole nitrogen may reduce yields. Optimize ligand choice (e.g., XPhos) to suppress side reactions .

Q. What computational approaches predict the compound’s reactivity in biological systems?

- Methodology :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites (e.g., triazole nitrogen) for electrophilic interactions. Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets .

- Molecular docking : Simulate binding to target enzymes (e.g., cytochrome P450) using AutoDock Vina. The chloro group enhances hydrophobic interactions in active sites .

Q. How can spectral data resolve contradictions in reaction pathway hypotheses?

- Case study : If a reaction yields unexpected byproducts (e.g., tetrazole instead of triazole), use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. IR spectroscopy distinguishes NH₂ (3400 cm⁻¹) from NO₂ (1520 cm⁻¹) stretches, ruling out nitro intermediates .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Methodology :

- Process optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale purification.

- Safety : Address hazards (e.g., skin irritation from aniline derivatives) by implementing closed-system reactors and PPE protocols .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。